molecular formula C12H18F3NO3 B13172683 Tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1251924-87-4

Tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B13172683
CAS No.: 1251924-87-4
M. Wt: 281.27 g/mol
InChI Key: SSBPDQPKOFKDIW-UHFFFAOYSA-N
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Description

Tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azabicyclo[221]heptane-2-carboxylate is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a trifluoromethyl group, which imparts significant chemical stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate with trifluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in organic synthesis and pharmaceutical development .

Mechanism of Action

The mechanism of action of tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, particularly for targeting the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate imparts unique chemical properties, such as increased stability and reactivity.

Properties

CAS No.

1251924-87-4

Molecular Formula

C12H18F3NO3

Molecular Weight

281.27 g/mol

IUPAC Name

tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C12H18F3NO3/c1-10(2,3)19-9(17)16-6-7-4-8(16)11(18,5-7)12(13,14)15/h7-8,18H,4-6H2,1-3H3

InChI Key

SSBPDQPKOFKDIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C(C2)(C(F)(F)F)O

Origin of Product

United States

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